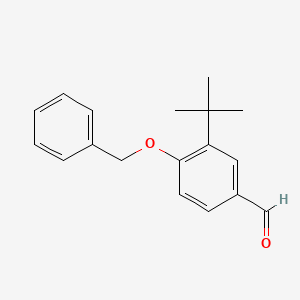
3-(1-(Ethoxycarbonyl)piperidin-4-yl)propanoic acid
Overview
Description
3-(1-(Ethoxycarbonyl)piperidin-4-yl)propanoic acid is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethoxycarbonyl group attached to the piperidine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(Ethoxycarbonyl)piperidin-4-yl)propanoic acid typically involves the reaction of piperidine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ethoxycarbonyl group. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 3-(1-(Ethoxycarbonyl)piperidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-(Ethoxycarbonyl)piperidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-(Ethoxycarbonyl)piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical studies.
Comparison with Similar Compounds
1-(Carbethoxy)-4-piperidone: Shares a similar piperidine structure with an ethoxycarbonyl group.
4-Piperidinecarboxylic acid: Another piperidine derivative with a carboxylic acid group.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(1-ethoxycarbonylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H19NO4/c1-2-16-11(15)12-7-5-9(6-8-12)3-4-10(13)14/h9H,2-8H2,1H3,(H,13,14) |
InChI Key |
LCQFZVFKKNBPCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Indole-1-acetic acid, 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8563489.png)

![3-(Diphenylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-1,3-oxazolidine](/img/structure/B8563502.png)
![[(3S)-3-Amino-2-oxoazepan-1-yl]acetic acid](/img/structure/B8563521.png)


![5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8563540.png)







